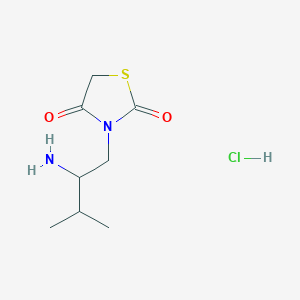

Chlorhydrate de 3-(2-amino-3-méthylbutyl)thiazolidine-2,4-dione

Vue d'ensemble

Description

“3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .

Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of “3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride” would be a derivative of this basic structure.

Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de thiazolidine ont été largement étudiés pour leurs propriétés anticancéreuses potentielles. La présence de soufre dans le cycle thiazolidine améliore les propriétés pharmacologiques, ce qui en fait un échafaudage précieux dans la conception de médicaments anticancéreux. Les chercheurs ont utilisé diverses approches synthétiques pour améliorer la sélectivité et l'activité pharmacocinétique de ces composés, dans le but de développer de nouveaux candidats médicaments avec une efficacité accrue contre les cellules cancéreuses .

Propriétés antimicrobiennes

Le motif thiazolidine est également connu pour son activité antimicrobienne. Des études ont montré que les dérivés de thiazolidine peuvent agir comme de puissants agents antimicrobiens, inhibant la croissance de divers agents pathogènes bactériens et fongiques. Ceci est particulièrement important dans le développement de nouveaux antibiotiques face à la résistance croissante aux antibiotiques .

Effets anticonvulsivants

Dans le domaine de la neurologie, les dérivés de thiazolidine ont été explorés pour leurs effets anticonvulsivants. La modification de la structure de la thiazolidine a conduit à des composés qui présentent des promesses dans le traitement de l'épilepsie et d'autres troubles liés aux crises, offrant une nouvelle voie pour l'intervention thérapeutique .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de thiazolidine en font des candidats pour le traitement des maladies inflammatoires. En modulant les voies inflammatoires, ces composés pourraient potentiellement soulager les symptômes associés aux affections inflammatoires chroniques .

Potentiel neuroprotecteur

Les dérivés de thiazolidine présentent une activité neuroprotectrice, qui est cruciale dans la prise en charge des maladies neurodégénératives. Leur capacité à protéger les cellules neuronales des dommages pourrait conduire à des avancées dans le traitement de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson .

Effets antioxydants

L'activité antioxydante des dérivés de thiazolidine est un autre domaine d'intérêt. Ces composés peuvent piéger les espèces réactives de l'oxygène (ROS), qui sont impliquées dans diverses maladies et processus de vieillissement. En réduisant le stress oxydatif, les dérivés de thiazolidine pourraient contribuer à la prévention et au traitement des troubles liés au stress oxydatif .

Agents hypoglycémiques

Les dérivés de thiazolidine, en particulier ceux avec un échafaudage 2,4-dione, ont montré une activité hypoglycémique en améliorant la résistance à l'insuline. Cette application est importante dans le contexte de la gestion du diabète, où ces composés pourraient jouer un rôle d'antidiabétiques .

Conception de sondes pour les études biologiques

En raison de leurs activités thérapeutiques et pharmaceutiques diverses, les dérivés de thiazolidine sont utilisés dans la conception de sondes pour les études biologiques. Ils servent d'outils pour comprendre les processus biologiques et identifier de nouvelles cibles thérapeutiques .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, it acts on PPARγ (PPAR-gamma, PPARG), making it a subset of PPARγ agonists .

Mode of Action

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride interacts with its targets by activating PPARγ . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Biochemical Pathways

The activation of PPARγ by 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride’s action include decreased insulin resistance, modified adipocyte differentiation, inhibited VEGF-induced angiogenesis, decreased leptin levels (leading to increased appetite), decreased levels of certain interleukins (e.g., IL-6), and increased adiponectin levels . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .

Action Environment

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties

Propriétés

IUPAC Name |

3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSKQOSTDPYEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C(=O)CSC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

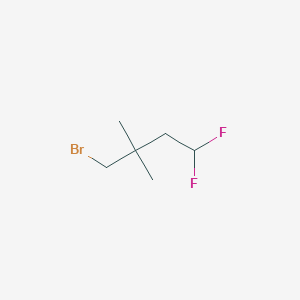

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B1446702.png)

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)